molecular formula C12H13ClN2O B1493920 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one CAS No. 1082914-63-3

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

Cat. No.: B1493920
CAS No.: 1082914-63-3
M. Wt: 236.7 g/mol
InChI Key: SJUKXIIPHVWLHX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Attribution

The systematic nomenclature of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The Chemical Abstracts Service has assigned this compound the registry number 1082914-63-3, providing a unique identifier that facilitates precise identification across chemical databases and literature. The primary International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating descriptors for the degree of saturation, ring fusion pattern, and substituent positioning. Alternative nomenclature variants include "4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro-" and "10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one," which emphasize different aspects of the molecular structure.

The molecular descriptor language number assigned to this compound is MFCD11615145, providing an additional standardized identifier used in chemical inventory systems. The compound's systematic name accurately conveys its structural features, including the tetrahydro designation indicating partial saturation of specific ring positions, the chloro substituent location at position 10, and the complex numbering system that describes the pyrazino-isoquinoline fusion pattern. Database entries consistently reference the compound using its Chemical Abstracts Service number, ensuring standardized identification across multiple chemical information platforms.

Identifier Type Value Source
Chemical Abstracts Service Number 1082914-63-3
Molecular Descriptor Language Number MFCD11615145
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
International Chemical Identifier InChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2

Properties

IUPAC Name

10-chloro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUKXIIPHVWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CNCC2=O)C3=C1C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680708
Record name 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082914-63-3
Record name 4H-Pyrazino[2,1-a]isoquinolin-4-one, 10-chloro-1,2,3,6,7,11b-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082914-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Chloro-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one generally follows a multi-step approach involving:

  • Formation of the tetrahydro-pyrazinoisoquinoline core
  • Introduction of the chloro substituent at the 10-position
  • Functional group manipulations to yield the final lactam structure

This approach is often adapted from the synthesis of praziquantel and its analogues due to structural similarities.

Key Intermediate Preparation: Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

A crucial intermediate in the synthesis is 2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one, which can be prepared as follows:

  • Starting from an organic phase solution containing the precursor (e.g., 2004 g, 7.52 mol), the solution is cooled to 10-15°C.
  • Sulfuric acid (2212 g, 22.57 mol) is added slowly, and the reaction mixture is maintained at 25-30°C for 4-6 hours.
  • The reaction mixture is quenched into water and the pH adjusted to 8-9 with 25% sodium hydroxide.
  • The compound is extracted with dichloromethane and used in situ for subsequent steps.
  • The intermediate is isolated as a white solid with melting point 118-121°C.

Spectroscopic data for the intermediate:

Parameter Data
1H-NMR (CDCl3) δ=2.45-2.74 (4H, m), 2.61 (2H, t), 3.0 (2H, s), 3.16 (6H, s), 3.31 (2H, q), 4.09 (1H, t), 6.98-7.10 (5H, m), 7.26 (1H, t)
13C-NMR (CDCl3) δ=35.57, 39.93, 50.99, 52.23, 53.72, 103.42, 126.21, 128.35, 128.57, 138.92, 171.34
IR (KBr) 3340, 2975, 1670, 1530 cm⁻¹

This intermediate serves as the foundation for further chlorination and functionalization steps.

Alternative Synthetic Routes and Reductive Amination

Additional synthetic strategies involve reductive amination of praziquanamine derivatives:

  • Praziquantel is hydrolyzed under acidic conditions (e.g., 2 N HCl reflux overnight) to yield praziquanamine.
  • Reductive amination is performed with appropriate aldehydes using sodium triacetoxyborohydride in dichloroethane at room temperature.
  • Yields for these steps range from 27% to 35%.
  • Subsequent acylation steps introduce various substituents, including halogenated acyl groups, to afford derivatives with enhanced biological activity.

This method allows for the preparation of halogenated pyrazinoisoquinoline derivatives, including chloro-substituted analogues.

Process Optimization and Environmental Considerations

Industrial synthesis routes emphasize:

  • Use of mild reaction conditions to improve yield and selectivity.
  • Minimization of hazardous reagents such as potassium cyanide.
  • Reduction of solvent volumes, particularly dichloromethane, to limit environmental impact.
  • Optimization of reaction times and temperatures to increase overall yield (reported yields up to 90% for related intermediates).

Such improvements are critical given the large-scale production demands and environmental regulations.

Summary Table of Preparation Steps

Step Reaction Conditions Yield Notes
1 Formation of tetrahydro-pyrazinoisoquinolinone core Sulfuric acid addition at 10-30°C, pH adjustment ~95% (in situ) Intermediate for further functionalization
2 Chlorination at 10-position Controlled chlorinating agent addition at 10-40°C Not explicitly quantified Introduction of chloro substituent
3 Reductive amination of praziquanamine Sodium triacetoxyborohydride, room temp, dichloroethane 27-35% Allows substitution variation
4 Acylation with halogenated acyl chlorides Sodium carbonate, 0-40°C Up to 90% (related compounds) Final functionalization step

Research Findings and Analytical Data

  • The chloro substituent enhances biological activity, particularly anti-inflammatory effects via modulation of molecular targets such as the NLRP3 inflammasome.
  • Spectroscopic analysis confirms the structural integrity and purity of the synthesized compound.
  • Comparative studies with analogues demonstrate the significance of the chloro group in activity profiles.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In the field of chemistry, 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • 3-Aroylmethylene derivatives (e.g., 3-(3-fluorobenzoyl)methylene) exhibit enhanced Nrf2 activation due to extended conjugation, whereas the chloro substituent may prioritize hydrophobic interactions .

Pharmacological Activity

Nrf2/ARE Pathway Activation

  • Compound 1 (3-(2-Oxo-2-phenylethylidene)-...) : Potent Nrf2 inducer (EC50 = 10 µM in HepG2-ARE-C8 cells) with downstream upregulation of NQO1 and HO-1, mitigating oxidative stress in DSS-induced colitis .
  • 3-Aroylmethylene derivatives : Higher potency (EC50 = 1–5 µM) in human cancer cells and AOM-DSS mice, attributed to aryl group interactions with Keap1 cysteine residues .

NLRP3 Inflammasome Inhibition

  • Compound 1 : Suppresses NLRP3 inflammasome in colitis models (IC50 = 5 µM), reducing IL-1β by 70% .

Structure-Activity Relationship (SAR)

  • Position 3 Substitutions : Critical for Nrf2 activation; removal or replacement (e.g., with chloro) diminishes activity .
  • Position 10 Modifications : Chloro substitution may enhance metabolic stability but reduce target engagement compared to 3-substituted analogues .

Biological Activity

10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one (CAS: 1082914-63-3) is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : 236.7 g/mol
  • CAS Number : 1082914-63-3
  • Purity : Typically above 95% in commercial preparations

Recent studies have highlighted the role of this compound as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response and is implicated in various inflammatory diseases, including inflammatory bowel disease (IBD) and myocardial infarction.

Key Findings from Research

  • Inflammatory Bowel Disease (IBD) :
    • In a study involving DSS-induced colitis in C57BL/6 mice, oral administration of the compound significantly reduced colonic damage and inflammation. It inhibited the infiltration of inflammatory cells and decreased levels of myeloperoxidase (MPO) and IL-1β secretion in colons .
    • The protective effect was attributed to the inhibition of NLRP3 inflammasome activation and subsequent modulation of IL-1β release from macrophages .
  • Cardiovascular Protection :
    • Another research highlighted its potential protective effects during acute myocardial infarction by limiting NLRP3 inflammasome activation. This suggests that the compound may help mitigate inflammation associated with cardiac injury .

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemEffect ObservedReference
Anti-inflammatoryDSS-induced colitisReduced colonic damage and inflammation
NLRP3 Inflammasome InhibitionC57BL/6 miceDecreased IL-1β secretion
CardioprotectionAcute myocardial infarctionLimited inflammasome activation

Case Study 1: Inhibition of NLRP3 Inflammasome in IBD

In a controlled experiment involving C57BL/6 mice with DSS-induced colitis, treatment with this compound resulted in:

  • Significant attenuation of colonic pathological damage.
  • Marked reduction in inflammatory cell infiltration.
    This study underscores the potential application of this compound in treating IBD by targeting key inflammatory pathways .

Case Study 2: Myocardial Infarction Model

In a model simulating acute myocardial infarction induced by ischemia/reperfusion injury, administration of the compound resulted in:

  • Decreased caspase-1 activity associated with NLRP3 inflammasome formation.
    This finding suggests that the compound may serve as a therapeutic agent to reduce cardiac inflammation following ischemic events .

Q & A

Q. Basic Research Focus

  • In vitro : HepG2-ARE-C8 cells (luciferase reporter assay for Nrf2/ARE activation) at 10–25 μM concentrations ().
  • In vivo : DSS-induced colitis in mice (dose range: 10–50 mg/kg) to assess NLRP3 inflammasome inhibition via IL-1β and caspase-1 quantification ().

    Advanced Consideration : Use organoids or 3D co-culture models (e.g., macrophages/epithelial cells) to mimic intestinal barrier dysfunction ().

How does this compound modulate the Keap1-Nrf2-ARE pathway?

Q. Advanced Research Focus

  • Mechanism : Competes with Keap1 for Nrf2 binding via electrophilic groups (e.g., α,β-unsaturated ketones), inducing Nrf2 nuclear translocation. Validate using:
    • Co-IP assays to assess Keap1-Nrf2 dissociation.
    • qRT-PCR for downstream targets (NQO1, HO-1) ().
  • Contradictions : Some Nrf2 activators (e.g., dimethyl fumarate) show off-target immune modulation independent of Nrf2; confirm specificity using Nrf2-knockout models ().

What experimental strategies resolve discrepancies in effective concentrations between in vitro and in vivo studies?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution (e.g., liver vs. colon) via LC-MS.
  • Dose translation : Adjust in vitro doses (e.g., 10 μM) to equivalent in vivo doses using allometric scaling (e.g., 25 mg/kg in mice ≈ 2.5 μM systemic exposure) ().
  • Species-specific differences : Compare murine vs. human primary hepatocytes for metabolic stability ().

How do structural modifications influence its dual role in oxidative stress and NLRP3 inflammasome inhibition?

Q. Advanced Research Focus

  • SAR Insights :
    • Chloro substitution : Enhances electrophilicity, boosting Nrf2 activation ().
    • Tetrahydroisoquinoline core : Critical for NLRP3 inhibition; truncation reduces potency ().
  • Methodology : Synthesize analogs (e.g., 3-aroylmethylene derivatives) and test in AOM-DSS cancer/colitis models ().

What predictive modeling approaches are used to optimize target engagement and reduce off-target effects?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with Keap1’s BTB domain (PDB: 2FLU) using AutoDock Vina.
  • Machine learning : Train models on existing Nrf2 activators (e.g., from ) to predict toxicity and ADMET properties.
  • Validation : Use thermal shift assays to confirm binding stabilization ().

How does this compound compare to other Nrf2/ARE inducers in balancing antioxidant and anti-inflammatory effects?

Q. Advanced Research Focus

  • Comparative assays :
    • Antioxidant : Measure ROS scavenging (DCFH-DA assay) vs. Nrf2-dependent gene induction ().
    • Anti-inflammatory : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages ().
  • Key differentiator : Dual inhibition of NLRP3 and Nrf2 activation (unlike curcumin, which primarily targets NF-κB) ().

What strategies address conflicting data on its hepatoprotective vs. potential hepatotoxic effects?

Q. Advanced Research Focus

  • Toxicity screening : Use HepaRG cells or primary human hepatocytes to assess CYP450 inhibition (e.g., CYP3A4).
  • Mechanistic studies : Evaluate mitochondrial membrane potential (JC-1 staining) and glutathione depletion ().
  • Contradictions : High doses (≥50 μM) may induce ROS via paradoxical Nrf2 overactivation; titrate dose-response curves carefully ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Reactant of Route 2
10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one

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